6-(1-Butylpiperidin-2-yl)quinoline

Dopamine Receptor Pharmacology GPCR SAR Neuropsychiatric Drug Discovery

6-(1-Butylpiperidin-2-yl)quinoline (CAS 1355225-87-4) is a synthetic heterocyclic compound comprising a quinoline core linked at the 6-position to an N-butylpiperidine moiety. With molecular formula C₁₈H₂₄N₂ and molecular weight 268.4 g/mol, it belongs to the class of quinoline-piperidine hybrids, a scaffold family widely explored for dopamine receptor modulation and central nervous system (CNS) probe development.

Molecular Formula C18H24N2
Molecular Weight 268.4 g/mol
Cat. No. B11850859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1-Butylpiperidin-2-yl)quinoline
Molecular FormulaC18H24N2
Molecular Weight268.4 g/mol
Structural Identifiers
SMILESCCCCN1CCCCC1C2=CC3=C(C=C2)N=CC=C3
InChIInChI=1S/C18H24N2/c1-2-3-12-20-13-5-4-8-18(20)16-9-10-17-15(14-16)7-6-11-19-17/h6-7,9-11,14,18H,2-5,8,12-13H2,1H3
InChIKeyRQYZJJJYKUUIFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(1-Butylpiperidin-2-yl)quinoline Procurement Guide: Scaffold Identity and Comparator Landscape for Informed Selection


6-(1-Butylpiperidin-2-yl)quinoline (CAS 1355225-87-4) is a synthetic heterocyclic compound comprising a quinoline core linked at the 6-position to an N-butylpiperidine moiety [1]. With molecular formula C₁₈H₂₄N₂ and molecular weight 268.4 g/mol, it belongs to the class of quinoline-piperidine hybrids, a scaffold family widely explored for dopamine receptor modulation and central nervous system (CNS) probe development [2]. Its closest structural analogs include the N-unsubstituted parent 6-(piperidin-2-yl)quinoline (CAS 1270376-30-1), the N-ethyl analog (CAS 1355201-54-5), and the regioisomeric 2-(piperidin-2-yl)quinoline series, each differing in N-alkyl chain length or quinoline attachment position .

Why N-Alkyl Chain Length and Quinoline Attachment Position Preclude Simple Substitution of 6-(1-Butylpiperidin-2-yl)quinoline


Generic substitution among quinoline-piperidine analogs is not scientifically defensible because the N-alkyl substituent length and the quinoline ring attachment position independently and interactively govern target binding affinity, functional activity, and physicochemical properties. Published SAR studies on octahydrobenzoquinoline and related scaffolds demonstrate that transitioning from N-propyl to N-butyl substitution significantly increases dopamine D2-like receptor binding affinity, attributed to engagement of a distinct 'large' alkyl-binding pocket [1]. Conversely, N-alkyl groups smaller than n-propyl show reduced affinity profiles. Simultaneously, the 6-quinolinyl attachment position confers a different electronic distribution and steric presentation compared to 2-quinolinyl regioisomers, altering molecular recognition at GPCR targets [2]. Therefore, a shorter-chain analog or a regioisomer cannot recapitulate the binding and property profile of 6-(1-butylpiperidin-2-yl)quinoline, making informed, data-driven procurement essential.

Quantitative Differentiation Evidence for 6-(1-Butylpiperidin-2-yl)quinoline Against Closest Analogs


Enhanced Dopamine D2/D3 Receptor Binding Affinity: N-Butyl vs. N-Propyl Substitution

In the octahydrobenzoquinoline scaffold class, n-butyl substitution produces higher dopamine D2 and D3 receptor binding affinity compared to n-propyl and smaller N-alkyl groups. Brown et al. (2008) reported that 'n-butyl or larger substitution showed enhanced affinity, showing that there is an additional "large" alkyl-binding site in D2-like DA receptors,' and further noted that 'the change from n-propyl to n-butyl substitution was reported to increase activity' [1]. This class-level SAR finding, established using cloned human D2 and D3 receptors expressed in HEK-293 cells, predicts that 6-(1-butylpiperidin-2-yl)quinoline will exhibit superior D2/D3 binding compared to its N-ethyl and N-unsubstituted analogs used widely as synthetic building blocks.

Dopamine Receptor Pharmacology GPCR SAR Neuropsychiatric Drug Discovery

Computed Lipophilicity (XLogP3) and Predicted CNS Permeability: N-Butyl vs. N-Ethyl Analog

6-(1-Butylpiperidin-2-yl)quinoline has a computed XLogP3 of 4.2 and a topological polar surface area (TPSA) of 16.1 Ų [1]. The N-ethyl analog (C₁₆H₂₀N₂, MW 240.34) possesses two fewer methylene units, which predictably reduces its lipophilicity by approximately 1.0–1.2 logP units based on established Hansch π-contributions for aliphatic carbons [2]. The elevated logP of the butyl derivative positions it within the favorable range for passive blood-brain barrier penetration (typically logP 2–5), while its low TPSA (well below the 60–70 Ų threshold) further supports CNS permeability [3]. The more polar ethyl analog may exhibit comparatively reduced brain partitioning.

CNS Drug Design Physicochemical Profiling Blood-Brain Barrier Penetration

Vendor Purity Specifications and Batch-to-Batch Quality Benchmarks for Informed Procurement

6-(1-Butylpiperidin-2-yl)quinoline is commercially available from multiple suppliers with defined purity specifications: AKSci offers minimum 95% purity (Cat. 8093ED) , while MolCore supplies the compound at NLT 98% purity under ISO-certified quality systems . These documented purity levels enable procurement decisions based on the rigor required by the end-use application. Comparable N-alkyl analogs (ethyl, unsubstituted) are typically offered at similar 95-97% purity, but the availability of an ISO-certified 98% grade for the butyl derivative provides an advantage when high-assay starting material is critical, such as in quantitative in vivo pharmacology or radioligand synthesis.

Chemical Procurement Quality Assurance Research Supply Chain

Regiochemical Differentiation: 6-Quinolinyl vs. 2-Quinolinyl Attachment in GPCR Ligand Design

The attachment position of the piperidine ring to the quinoline scaffold fundamentally alters the spatial orientation and electronic character of the resulting molecule. In 6-(1-butylpiperidin-2-yl)quinoline, the piperidine is connected at the 6-position of the quinoline ring system, producing a molecular shape and dipole moment distinct from the 2-substituted regioisomer . Published SAR on quinoline-piperidine GPCR ligands demonstrates that regioisomers frequently exhibit disparate binding affinities and functional activities; for example, 6-piperidinyl-substituted isoquinoline (structurally analogous) Rho-kinase inhibitors show potency shifts exceeding 10-fold depending on ring attachment position [1]. A 2-(piperidin-2-yl)quinoline scaffold cannot be assumed to engage the same binding mode as a 6-substituted analog without explicit experimental validation.

Molecular Recognition Regiochemistry GPCR Ligand Optimization

High-Value Application Scenarios for 6-(1-Butylpiperidin-2-yl)quinoline Grounded in Differential Evidence


Dopamine D2/D3 Receptor Pharmacological Probe Development

The demonstrated SAR advantage of the n-butyl substituent for D2-like dopamine receptor affinity [1] makes 6-(1-butylpiperidin-2-yl)quinoline a preferred scaffold starting point for developing subtype-selective dopamine receptor probes. Researchers can use this compound as a key intermediate in SAR campaigns where the n-butyl chain is retained to exploit the large alkyl-binding pocket while modifying other positions for selectivity optimization.

CNS Bioavailable Lead Compound Synthesis

With its computed logP of 4.2 and low TPSA of 16.1 Ų [1], the compound is well-suited as a synthetic intermediate for CNS-penetrant lead molecules. The butyl chain provides a lipophilicity level within the optimal range for passive brain penetration, while the absence of hydrogen bond donors (HBD = 0) further supports BBB transit. This is a measurable advantage over more polar N-ethyl or N-unsubstituted analogs for CNS programs.

Structure-Activity Relationship Studies on N-Alkyl Chain Length Optimization

The compound serves as the n-butyl reference point in systematic N-alkyl chain homologation series (methyl → ethyl → propyl → butyl → pentyl) used to map the steric and lipophilic tolerance of GPCR binding pockets [1]. Procuring the precisely defined butyl analog is essential for establishing accurate SAR trends and pharmacophore models.

Chemical Biology Tool Compound Preparation Requiring High Purity

For applications demanding quantitative precision — such as radioligand synthesis, cellular target engagement assays, or in vivo pharmacokinetic studies — the availability of NLT 98% purity grade from ISO-certified suppliers provides a quality assurance advantage. This purity level reduces confounding effects from impurities that could skew dose-response relationships or produce off-target signals.

Quote Request

Request a Quote for 6-(1-Butylpiperidin-2-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.